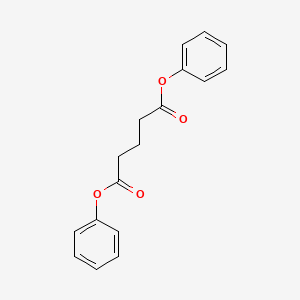
Diphenyl pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl pentanedioate is an organic compound that consists of a pentanedioate (glutarate) backbone with two phenyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl pentanedioate can be synthesized through esterification reactions involving pentanedioic acid (glutaric acid) and phenol. The reaction typically requires a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl pentanedioate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of pentanedioic acid and phenol.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where electrophiles or nucleophiles replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles (e.g., bromine) or nucleophiles (e.g., sodium amide) under appropriate conditions.
Major Products Formed
Hydrolysis: Pentanedioic acid and phenol.
Reduction: Diphenyl pentanediol.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Diphenyl pentanedioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its chemical stability and versatility.
Mecanismo De Acción
The mechanism of action of diphenyl pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis, releasing active phenolic compounds that may exert biological effects. The phenyl rings can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethane: Consists of a methane backbone with two phenyl groups. It is structurally simpler and lacks the ester functionality.
Benzyl benzoate: Contains a benzoate ester linked to a benzyl group. It is used as a topical medication and insect repellent.
Dibenzyl ether: Comprises two benzyl groups linked by an ether bond. It is used as a solvent and in organic synthesis.
Uniqueness
Diphenyl pentanedioate is unique due to its pentanedioate backbone, which provides additional functional groups for chemical modifications and interactions
Propiedades
Número CAS |
47172-89-4 |
|---|---|
Fórmula molecular |
C17H16O4 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
diphenyl pentanedioate |
InChI |
InChI=1S/C17H16O4/c18-16(20-14-8-3-1-4-9-14)12-7-13-17(19)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clave InChI |
MKEAERJPDKWNFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)CCCC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
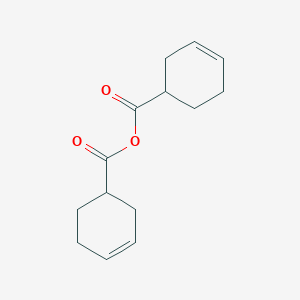

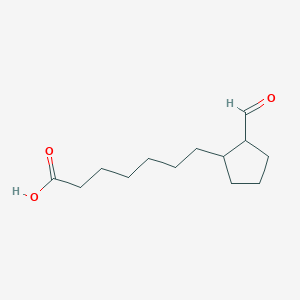
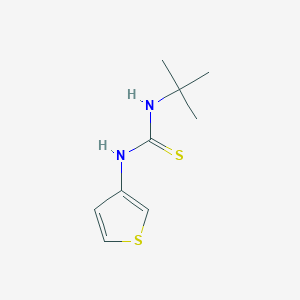
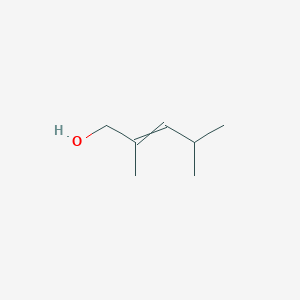

![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)

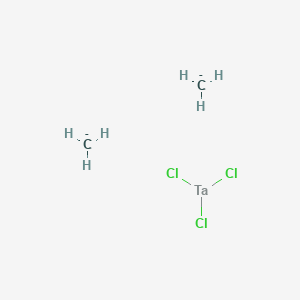
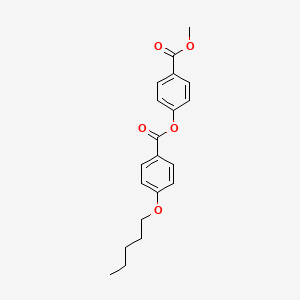

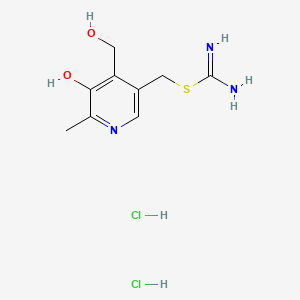
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
